4-Ethynyl-2-methoxybenzoic acid
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Overview
Description
4-Ethynyl-2-methoxybenzoic acid is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol It is characterized by the presence of an ethynyl group at the 4-position and a methoxy group at the 2-position on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is performed by coupling an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The methoxy group can be introduced via methylation of the corresponding hydroxybenzoic acid derivative using methyl iodide and a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for 4-ethynyl-2-methoxybenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-methoxybenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can be involved in coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Major Products:
Nitration: 4-ethynyl-2-methoxy-3-nitrobenzoic acid.
Halogenation: 4-ethynyl-2-methoxy-3-halobenzoic acid.
Coupling Reactions: Various biaryl derivatives depending on the coupling partner.
Scientific Research Applications
4-Ethynyl-2-methoxybenzoic acid has diverse applications in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 4-ethynyl-2-methoxybenzoic acid depends on its specific application
Ethynyl Group: Can participate in π-π interactions and covalent bonding with target molecules.
Methoxy Group: Can enhance the compound’s solubility and influence its electronic properties.
Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with biological targets.
Comparison with Similar Compounds
4-Ethynylbenzoic Acid: Lacks the methoxy group, which affects its solubility and reactivity.
2-Methoxybenzoic Acid: Lacks the ethynyl group, which limits its ability to participate in coupling reactions.
4-Methoxybenzoic Acid: Lacks both the ethynyl and carboxylic acid groups, significantly altering its chemical behavior.
Uniqueness: 4-Ethynyl-2-methoxybenzoic acid is unique due to the combination of the ethynyl and methoxy groups on the benzoic acid core. This structural arrangement provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry .
Biological Activity
4-Ethynyl-2-methoxybenzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an ethynyl group and a methoxy group, which may influence its interaction with biological systems. Research on this compound has primarily focused on its anticancer properties, cytotoxicity, and mechanisms of action.
Chemical Structure
The chemical structure of this compound is represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H8O3
- InChI Key : GFNZPHXVEQASML-UHFFFAOYSA
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound has been observed to exhibit cytotoxic effects, which are crucial for its application in cancer therapy.
- Cytotoxicity Assays :
- The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma). Results indicated that it induces apoptosis in these cells, suggesting a mechanism involving the intrinsic apoptotic pathway.
- The IC50 values for this compound were found to be in the low micromolar range, indicating significant potency against these cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15.7 | Induction of apoptosis via BAX/caspase pathway |
SH-SY5Y | 26.0 | Upregulation of pro-apoptotic factors |
- Mechanistic Studies :
- The compound's ability to induce apoptosis was confirmed through Western blot assays, which showed increased levels of BAX and caspase-3 while decreasing Bcl-2 levels, indicative of apoptosis activation.
Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities:
-
Antioxidant Activity :
- The compound demonstrated significant antioxidant properties, which may contribute to its protective effects in cellular systems.
- Various assays indicated that it effectively scavenges free radicals and reduces oxidative stress in vitro.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to quantify this activity.
Case Studies and Research Findings
- Study on Cancer Cell Lines :
-
Mechanistic Insights :
- Research has focused on understanding the molecular mechanisms underlying the biological activity of this compound. It was found that the activation of cathepsins B and L played a significant role in mediating its effects on protein degradation pathways, which are critical for maintaining cellular homeostasis .
Properties
IUPAC Name |
4-ethynyl-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNZPHXVEQASML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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